

In-Depth Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Cat. No.:	B1321742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrrolidinone class. This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and synonyms, and explores related chemical information. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates information on closely related analogs to provide context for its synthesis and potential properties.

Chemical Identity and Nomenclature

The nomenclature of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** can be ambiguous due to different numbering conventions for the pyrrolidine ring. The two common numbering schemes result in the carboxylate group being at either the C-3 or C-4 position. The official IUPAC name, based on the CAS registry number, designates the carboxylate at the C-3 position.

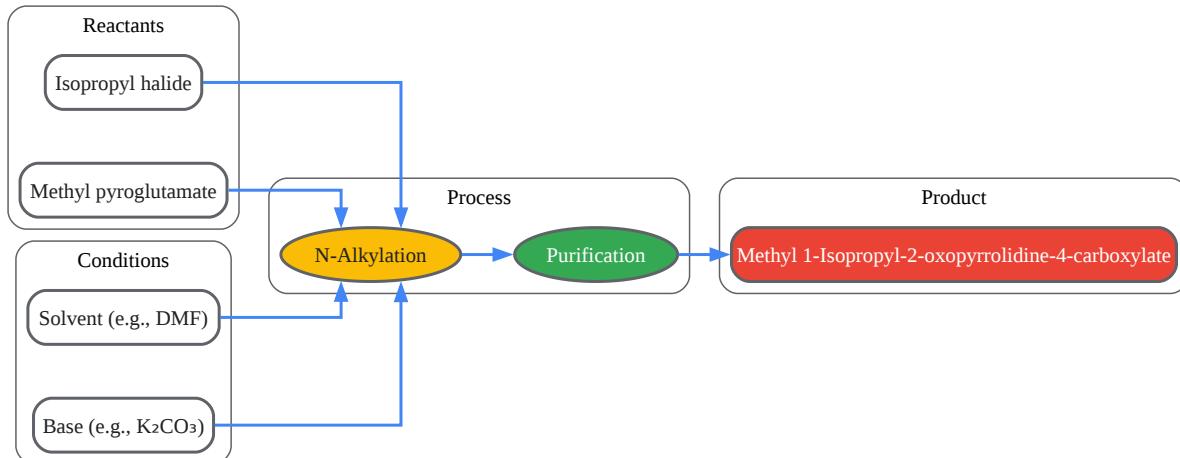
Identifier	Value
IUPAC Name	3-Pyrrolidinecarboxylic acid, 1-(1-methylethyl)-5-oxo-, methyl ester
CAS Number	59857-84-0
Molecular Formula	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol

Synonyms

- **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**
- Methyl 1-isopropyl-5-oxopyrrolidine-3-carboxylate
- methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
- 1-(1-Methylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester

Physicochemical Properties

Detailed experimental physicochemical data for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** is not readily available in the public domain. However, based on its structure, it is expected to be a liquid at room temperature and soluble in a range of organic solvents.

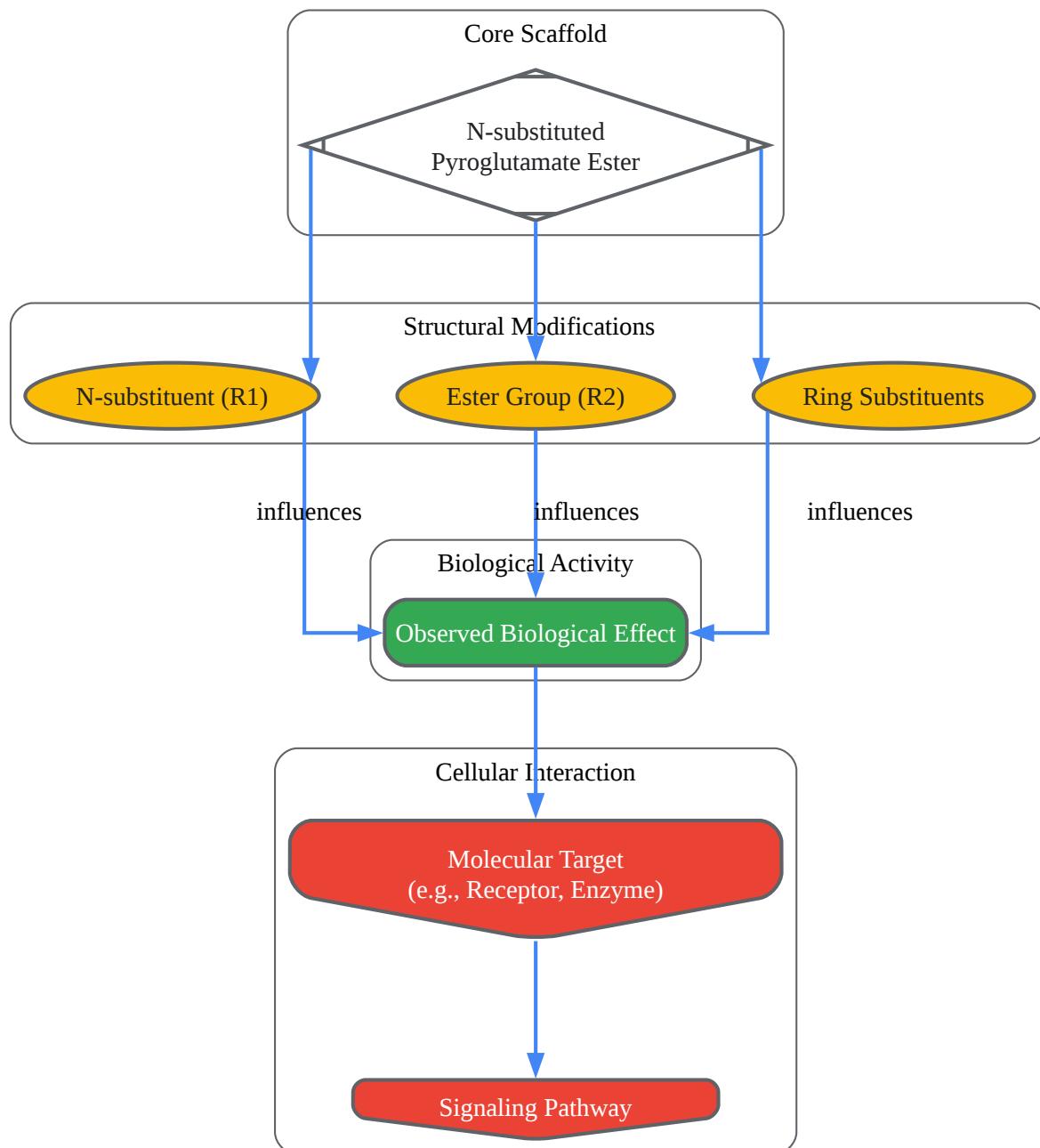

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** is not published in readily accessible literature, a general synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic pathway would involve the N-alkylation of a pyroglutamate ester.

A representative synthesis could involve the reaction of methyl pyroglutamate (methyl 5-oxopyrrolidine-2-carboxylate) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base and solvent.

General Experimental Protocol for N-Alkylation of Pyroglutamate Esters (Hypothetical for the title compound)

- Reaction Setup: To a solution of methyl pyroglutamate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) is added.
- Addition of Alkylating Agent: 2-bromopropane is added to the reaction mixture, and it is stirred at room temperature or with gentle heating.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**.


[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**. The compound has been mentioned in patents related to cosmetic formulations, suggesting its use as a solvent or formulation aid.

For the broader class of N-substituted pyroglutamates, various biological activities have been explored, though no specific activity can be directly attributed to the title compound without experimental evidence. The exploration of structure-activity relationships (SAR) is a fundamental concept in drug discovery, where systematic modifications of a chemical structure are made to identify key features responsible for biological activity.

[Click to download full resolution via product page](#)

Caption: Logical relationship of structure-activity studies in drug discovery.

Data Presentation

As no specific quantitative experimental data for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** has been found, a table of predicted or analogous data is not provided to avoid speculation. Researchers are encouraged to perform experimental validation for any properties of interest.

Conclusion

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a well-defined chemical entity with established nomenclature. However, there is a notable absence of detailed experimental and biological data in the public domain. The information provided on analogous compounds and general synthetic methodologies offers a starting point for researchers interested in this molecule. Further investigation is required to elucidate its physicochemical properties, biological activity, and potential applications in drug discovery and other scientific fields.

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321742#methyl-1-isopropyl-2-oxopyrrolidine-4-carboxylate-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1321742#methyl-1-isopropyl-2-oxopyrrolidine-4-carboxylate-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com